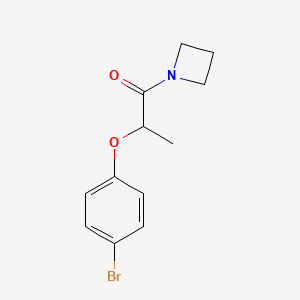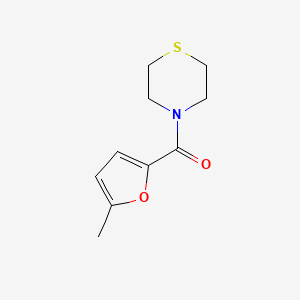
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a thiomorpholine derivative that has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been reported to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone in lab experiments is its potential to exhibit a wide range of biological activities. This compound may be useful in the development of new therapeutic agents for various diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research of (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of new derivatives of this compound with improved biological activity and pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone is a multi-step process that involves the reaction of furfurylamine with chloroacetic acid to form N-(furan-2-ylmethyl)glycine. This intermediate is then reacted with thioacetic acid to form N-(furan-2-ylmethyl)thioacetamide. The final step involves the reaction of N-(furan-2-ylmethyl)thioacetamide with morpholine in the presence of a base to form (5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone.
Scientific Research Applications
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(5-methylfuran-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-2-3-9(13-8)10(12)11-4-6-14-7-5-11/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJKKNJHKQCWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-2-yl)-thiomorpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)


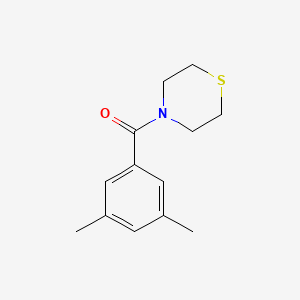

![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)

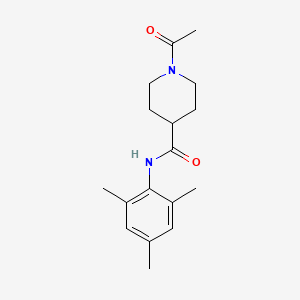

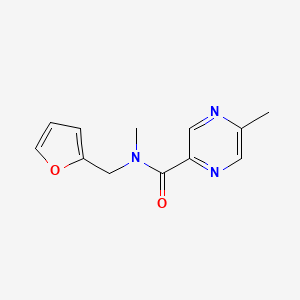
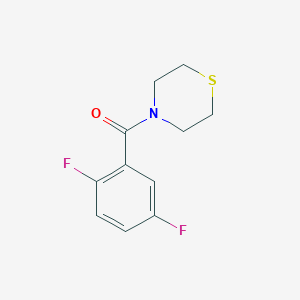
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
